REACTION_CXSMILES
|
[OH-].[Na+].[N+](C1C=CC=CC=1)([O-])=O.[NH2:12][CH2:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17].[C:19](Cl)(=[O:23])[C:20]([CH3:22])=[CH2:21].Cl>O.C(#N)C>[C:19]([NH:12][CH2:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17])(=[O:23])[C:20]([CH3:22])=[CH2:21] |f:0.1|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
214 g
|
Type
|
reactant
|
Smiles
|
NCCCC(=O)O
|
Name
|
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Name
|
|
Quantity
|
96 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
ADDITION
|
Details
|
was added to the reaction solution
|
Type
|
EXTRACTION
|
Details
|
extracted with acetonitrile
|
Type
|
CONCENTRATION
|
Details
|
The acetonitrile solution was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)NCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 318.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |